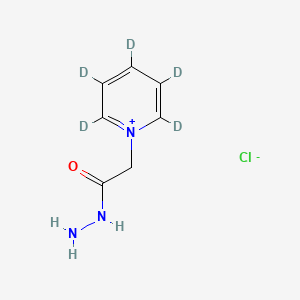

Girard's Reagent P-d5

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXLVXDHVHWYFR-GWVWGMRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purity of Girard's Reagent P-d5 for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Girard's Reagent P-d5, a critical tool for researchers in various scientific fields, particularly those involved in mass spectrometry-based quantitative analysis. This document details the experimental protocols and presents key data to facilitate its application in a laboratory setting.

Introduction

This compound, with the chemical formula C₇H₅D₅ClN₃O, is the deuterated form of Girard's Reagent P.[1][2][3] It is a cationic hydrazine (B178648) derivative that serves as a highly effective derivatizing agent for carbonyl compounds such as aldehydes and ketones.[4] The incorporation of five deuterium (B1214612) atoms introduces a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry (MS) applications.[4] Its primary utility lies in enhancing the ionization efficiency and enabling accurate quantification of a wide range of biomolecules, including steroids, glycans, and oxysterols, in complex biological matrices.[4][5]

The permanent positive charge imparted by the quaternary ammonium (B1175870) group overcomes ionization suppression in electrospray ionization mass spectrometry (ESI-MS), leading to significant signal enhancement.[4] Furthermore, the structural similarity between the deuterated and non-deuterated forms ensures they co-elute during chromatographic separation, a critical factor for accurate relative quantification.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated precursor, followed by reaction with hydrazine. A common and straightforward approach involves the use of pyridine-d5 (B57733) as the starting material.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

Pyridine-d5

-

Ethyl chloroacetate

-

Anhydrous ethanol

-

Hydrazine hydrate

-

Diethyl ether or chloroform (B151607) (for washing)

Procedure:

-

Alkylation of Pyridine-d5:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-d5 in anhydrous ethanol.

-

Slowly add an equimolar amount of ethyl chloroacetate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The intermediate product, 1-(carbethoxymethyl)pyridinium-d5 chloride, may precipitate out of the solution.

-

-

Hydrazinolysis:

-

To the cooled reaction mixture containing the intermediate, add hydrazine hydrate in a slight molar excess.

-

Stir the mixture at room temperature for several hours to overnight. The reaction involves the conversion of the ester to the corresponding hydrazide.

-

-

Isolation and Purification:

-

Upon completion of the hydrazinolysis, the crude this compound will precipitate from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a suitable solvent, such as diethyl ether or chloroform, to remove any unreacted starting materials and byproducts.[4]

-

For further purification, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.

-

Dry the purified this compound under vacuum to obtain a crystalline solid.[4]

-

Purity and Characterization

The purity of the synthesized this compound is crucial for its application as an internal standard. Both chemical and isotopic purity must be assessed.

Purity Specifications

| Parameter | Specification | Analytical Technique |

| Chemical Purity | ≥99% | HPLC, TLC |

| Isotopic Purity (Deuterium Incorporation) | ≥98% | Mass Spectrometry |

| Deuterated Forms (d1-d5) | ≥99% | Mass Spectrometry |

| Appearance | Light yellow to yellow solid | Visual Inspection |

Data compiled from multiple sources.[1][4][6][7]

Characterization Data

| Property | Value |

| Molecular Formula | C₇H₅D₅ClN₃O |

| Molecular Weight | ~192.66 g/mol |

| CAS Number | 1505505-87-2 |

Data compiled from multiple sources.[1][2][3][7]

Application in Research: Quantitative Analysis by LC-MS

This compound is extensively used as an internal standard for the quantification of carbonyl-containing analytes in complex biological samples using liquid chromatography-mass spectrometry (LC-MS).

Analytical Workflow

Caption: Workflow for quantitative analysis using this compound.

Experimental Protocol for Derivatization

Materials:

-

Biological sample extract containing the analyte of interest

-

This compound solution (e.g., 1 mg/mL in water)

-

Acetic acid

Procedure:

-

Sample Preparation:

-

Extract the analytes from the biological matrix using an appropriate method (e.g., protein precipitation with methanol, liquid-liquid extraction).

-

Dry the extract under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a suitable solvent mixture, such as methanol and acetic acid (e.g., 9:1 v/v).[8]

-

Add a known amount of the this compound solution to the sample. The non-deuterated Girard's Reagent P is used to derivatize the analyte.[8]

-

Incubate the reaction mixture at an elevated temperature (e.g., 37°C or 60°C) for a specific duration (e.g., 15 minutes to 1 hour) to ensure complete derivatization.[8][9]

-

-

Sample Cleanup (Optional):

-

Depending on the sample complexity, a solid-phase extraction (SPE) step may be employed to remove excess reagent and other interferences.

-

-

LC-MS Analysis:

-

Dry the derivatized sample and reconstitute it in the initial mobile phase for LC-MS analysis.

-

Inject the sample into the LC-MS system. The derivatized analyte and the internal standard will be separated chromatographically and detected by the mass spectrometer.

-

Quantitative Performance Data

The use of this compound as an internal standard significantly improves the performance of quantitative assays.

| Analyte Class | Signal Enhancement | Limit of Detection (LOD) | Reference |

| Steroids | 10-100 fold | pg/mL range | [8] |

| 5-Formyl-2'-deoxyuridine (B1195723) | ~20 fold (with Girard's Reagent T) | 3-4 fmol | [5][10] |

| Aldehydes | 21-2856 fold (with a modified Girard's reagent) | 2.5-7 nM | [11][12] |

Conclusion

This compound is an invaluable tool for researchers requiring accurate and sensitive quantification of carbonyl-containing compounds. Its straightforward synthesis, high purity, and exceptional performance as an internal standard in LC-MS applications make it a staple in metabolomics, clinical diagnostics, and pharmaceutical development.[4] This guide provides the essential technical information to facilitate the successful synthesis and application of this compound in a research setting.

References

- 1. Sapphire North America [sapphire-usa.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. Buy this compound [smolecule.com]

- 5. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Girard’s Reagent P-d5 - Cayman Chemical [bioscience.co.uk]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. med.upenn.edu [med.upenn.edu]

- 9. escholarship.org [escholarship.org]

- 10. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Girard's Reagent P-d5: Applications in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Girard's Reagent P-d5, a deuterated derivatizing agent crucial for enhancing the sensitivity and accuracy of mass spectrometry-based analyses. This document details its chemical properties, and provides in-depth experimental protocols for its application in the quantitative analysis of key biomolecules, including steroids, oxysterols, N-glycans, and modified nucleosides.

Core Properties of this compound

This compound is the deuterated form of Girard's Reagent P, a cationic hydrazine (B178648) derivative. The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry, correcting for variations in sample preparation and instrument response. Its primary function is to react with carbonyl groups (ketones and aldehydes) in target analytes, introducing a permanently charged pyridinium (B92312) group. This derivatization significantly enhances ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), leading to improved detection sensitivity.

| Property | Value | Citations |

| CAS Number | 1505505-87-2 | [1][2][3][4] |

| Molecular Weight | 192.66 g/mol | [1][3][4] |

| Molecular Formula | C₇H₅D₅ClN₃O | [3][4] |

Experimental Protocols

The following sections provide detailed methodologies for the derivatization and analysis of various classes of biomolecules using this compound.

Analysis of Keto-Steroids via UPLC-MS

Girard's Reagent P derivatization is highly effective for the sensitive quantification of keto-steroids, which often exhibit poor ionization efficiency.[4][5]

Derivatization Protocol:

-

Sample Preparation: To 100 µL of serum, add an internal standard solution containing the deuterated analytes of interest.[4]

-

Extraction: Perform a liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE).[4]

-

Derivatization Reaction:

-

Final Preparation: Evaporate the sample to dryness under a stream of nitrogen and reconstitute in 100 µL of 50:50 methanol (B129727):water for LC-MS analysis.[4]

UPLC-MS/MS Analysis:

-

Column: A biphenyl (B1667301) column is effective for separating isomeric steroids.[4]

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% acetic acid, is typically used.[4]

-

Mass Spectrometry: Analysis is performed in positive ion mode, monitoring the specific precursor-to-product ion transitions for each derivatized steroid.[4][6]

Quantification of Oxysterols by LC-MS/MS

For oxysterols with a 3β-hydroxy-Δ⁵ structure, an initial enzymatic oxidation step is required to introduce a ketone group for derivatization.[2][7]

Derivatization Protocol:

-

Enzymatic Oxidation:

-

Incubate the sample with cholesterol oxidase (ChO) solution at 37°C for one hour to convert the 3β-hydroxy group to a 3-oxo group.[2]

-

-

Derivatization Solution Preparation: Prepare a 2 mg/mL solution of Girard's Reagent P in methanol containing 1% acetic acid.[2]

-

Derivatization Reaction:

LC-MS/MS Analysis:

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is suitable.[2]

-

Ionization: Electrospray ionization in positive ion mode is used.[2]

-

Detection: High-resolution mass spectrometry allows for exact mass measurement of precursor and product ions.[2]

On-Tissue Derivatization of N-Glycans for MALDI-MS Imaging

Girard's Reagent P can be applied directly to tissue sections for in situ derivatization of N-glycans, enabling their spatial localization by MALDI mass spectrometry imaging.[8][9]

Protocol for On-Tissue Derivatization:

-

Tissue Section Preparation: Mount formalin-fixed paraffin-embedded (FFPE) tissue sections onto a MALDI plate.

-

Reagent Application:

-

Prepare a solution of Girard's Reagent P.

-

Spray the reagent solution onto the tissue section.

-

-

Matrix Application: Subsequently, spray a matrix solution (e.g., 2,5-dihydroxybenzoic acid - DHB) onto the tissue.[8]

-

Drying: Allow the tissue section to dry in a desiccator for 30 minutes.[8]

MALDI-MS Imaging:

-

The derivatized N-glycans, now carrying a permanent positive charge, can be readily detected and imaged across the tissue section using a MALDI-MS instrument in positive ion mode.[8][9] This method significantly enhances the signal-to-noise ratio for glycan detection.[9]

Analysis of 5-Formyl-2'-deoxycytidine (5-fodC) by LC-MS/MS

Girard's reagents are used to derivatize modified nucleosides like 5-fodC, a product of 5-methylcytosine (B146107) oxidation, significantly increasing detection sensitivity in epigenetic studies.[3][10]

Derivatization Protocol:

-

Reaction Mixture: Treat the 5-fodC sample with Girard's Reagent P.

-

Incubation: Allow the reaction to proceed at room temperature for an extended period (e.g., 12 hours) to ensure complete derivatization.[3]

LC-MS/MS Analysis:

-

Separation: The reaction mixture is separated by HPLC.

-

Detection: The derivatized 5-fodC, which now contains a pre-charged quaternary ammonium (B1175870) moiety, is readily detected by ESI-MS in positive-ion mode.[3]

Applications in Drug Development and Research

The enhanced sensitivity and quantitative accuracy afforded by this compound make it a valuable tool in various stages of drug development and biomedical research:

-

Metabolite Profiling: Accurate quantification of steroidal drugs and their metabolites in biological matrices.[6]

-

Biomarker Discovery: Sensitive detection of low-abundance biomarkers, such as specific glycans or oxysterols, associated with disease states.

-

Epigenetics Research: Quantification of modified nucleosides to study DNA methylation and demethylation pathways.[10]

By improving the analytical performance of mass spectrometry, this compound enables researchers to obtain more reliable and sensitive measurements of critical biomolecules, thereby advancing our understanding of complex biological systems and facilitating the development of new therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Girard's Reagent P-d5 as an Internal Standard in Mass Spectrometry: A Technical Guide

This technical guide provides an in-depth overview of Girard's Reagent P-d5 (GR-P-d5), focusing on its application as a derivatizing agent and internal standard for the sensitive and accurate quantification of carbonyl-containing compounds by mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document outlines the reagent's chemical properties, mechanism of action, experimental protocols, and the fundamental principles of its use in isotopic dilution methods.

Introduction to this compound

Girard's Reagent P is a cationic hydrazine (B178648) derivative that selectively reacts with aldehydes and ketones to form water-soluble hydrazones.[1][2][3] The deuterated form, this compound, contains five deuterium (B1214612) atoms on the pyridinium (B92312) ring, making it an ideal internal standard for quantitative mass spectrometry.[1][4][5]

The primary advantage of using GR-P-d5 lies in the principles of isotope dilution mass spectrometry.[6] When spiked into a sample, the deuterated standard behaves almost identically to the non-deuterated reagent used to derivatize the target analytes during sample preparation and analysis. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[7] This co-analysis corrects for variations in derivatization yield, extraction efficiency, matrix effects, and instrument response, thereby enabling highly accurate and precise quantification of target carbonyl compounds.[1][7]

This technique is widely applied in various fields, including:

-

Biochemical Research: For the derivatization and quantification of biomolecules like steroids, oxysterols, and glycans.[1][4][8]

-

Clinical Diagnostics: To measure specific metabolites and biomarkers for disease diagnosis and monitoring.[1]

-

Pharmaceutical Development: To facilitate the analysis of drug metabolites and their interactions within biological systems.[1]

Chemical Properties and Derivatization Mechanism

This compound is a stable, crystalline solid.[5] Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 1-(2-hydrazinyl-2-oxoethyl)-pyridinium-2,3,4,5,6-d5, monochloride | [4][5] |

| Synonyms | Girard P hydrazine-d5, GirP-d5, GP-d5 | [4][5] |

| Molecular Formula | C₇H₅D₅N₃O • Cl | [4] |

| Formula Weight | 192.7 g/mol | [4][5] |

| Purity | ≥99% deuterated forms (d1-d5) | [4][5] |

| Solubility | DMSO: 1 mg/ml, PBS (pH 7.2): 10 mg/ml | [4] |

The derivatization reaction involves the nucleophilic attack of the terminal hydrazine nitrogen of Girard's Reagent on the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction, typically catalyzed by a weak acid, results in the formation of a stable hydrazone derivative via a condensation reaction (loss of a water molecule).[1][9] A significant feature of this derivatization is the introduction of a pre-existing, permanent positive charge from the pyridinium moiety onto the analyte, which greatly enhances ionization efficiency in electrospray ionization (ESI) mass spectrometry.[10][11][12]

References

- 1. Buy this compound [smolecule.com]

- 2. Girard Reagent-d5 Avanti Research™ - A Croda Brand [sigmaaldrich.com]

- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Sapphire North America [sapphire-usa.com]

- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 8. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. med.upenn.edu [med.upenn.edu]

- 11. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Advantage of Deuterium Labeling in Girard's Reagent P: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within mass spectrometry-based quantification, the pursuit of enhanced sensitivity, accuracy, and specificity is paramount. Girard's Reagent P (GP), a cationic derivatizing agent, has long been a valuable tool for improving the detection of carbonyl-containing compounds such as keto-steroids, aldehydes, and neutral glycans. The introduction of stable isotope labeling, specifically deuterium (B1214612) labeling, to this reagent has further revolutionized its application, offering a sophisticated strategy for precise quantitative analysis. This technical guide delves into the core benefits of deuterium-labeled Girard's Reagent P, providing a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Benefits of Deuterium Labeling with Girard's Reagent P

The primary function of Girard's Reagent P is to react with ketones and aldehydes to introduce a permanent positive charge, thereby significantly improving their ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][2][3] The strategic incorporation of deuterium atoms into the Girard's Reagent P molecule (creating a "heavy" version, commonly d5-GP) provides a powerful tool for relative quantification when used in conjunction with its non-deuterated ("light," d0-GP) counterpart.[4]

The key advantages of this isotopic labeling approach include:

-

Enhanced Mass Spectrometry Signal: Derivatization with Girard's Reagent P dramatically increases the signal intensity of otherwise poorly ionizable analytes. For instance, signal enhancements of one to two orders of magnitude have been observed for spironolactone (B1682167) and its metabolites upon GP derivatization.[1] In the analysis of steroid hormones, ionization efficiencies were improved by 4 to 504-fold.[4]

-

Accurate Relative Quantification: By labeling a control or standard sample with the heavy version of the reagent (e.g., d5-GP) and the experimental sample with the light version (d0-GP), the two samples can be mixed and analyzed simultaneously by mass spectrometry. The relative abundance of the analyte in the two samples is then determined by comparing the signal intensities of the heavy and light isotopic pairs. This stable isotope dilution method effectively minimizes variations arising from sample processing, matrix effects, and instrument performance, leading to highly accurate and reproducible quantification.[4]

-

Simplified Spectral Analysis: For certain classes of molecules, such as neutral glycans, derivatization with Girard's Reagent P simplifies the resulting mass spectra. It promotes the formation of molecular ions and reduces the complexity caused by multiple metal ion adducts, which in turn facilitates data interpretation and improves detection sensitivity.[5]

-

Mitigation of In-Source Fragmentation: For labile molecules, derivatization can enhance stability. In the analysis of the steroidal drug spironolactone, derivatization with Girard's Reagent P was found to eliminate in-source fragmentation, leading to cleaner mass spectra and more reliable quantification.[1]

Quantitative Data Summary

The following tables summarize the quantitative improvements observed with the use of Girard's Reagent P and its deuterated analogues in various applications.

Table 1: Signal Enhancement upon Derivatization with Girard's Reagent P

| Analyte Class | Specific Compound(s) | Fold Signal Enhancement | Reference |

| Steroidal Drug & Metabolites | Spironolactone & metabolites | 10 - 100 | [1] |

| Steroid Hormones | Progesterone, DHEA, Testosterone, etc. | 4 - 504 | [4] |

| Glycans | Glucose | ~230 | [6] |

| Glycans | Maltooctaose | >28 | [6] |

| Aldehydes | Various | 21 - 2,856 | [7] |

Table 2: Linearity and Precision in Quantitative Analysis using d0/d5-Girard's Reagent P

| Analyte Class | Linearity (R²) | Precision (RSDs) | Reference |

| Human Urinary Aldehydes | > 0.99 | ≤ 8.5% | [7] |

Experimental Protocols

This section provides a detailed methodology for a typical quantitative analysis workflow using deuterium-labeled Girard's Reagent P, based on established protocols for steroid and glycan analysis.

Synthesis of d5-Girard's Reagent P

While commercially available, d5-Girard's Reagent P can be synthesized. A general approach involves the use of deuterated pyridine (B92270) (pyridine-d5) as a starting material.

-

Reaction of Pyridine-d5 with Ethyl Chloroacetate (B1199739): Pyridine-d5 is reacted with ethyl chloroacetate in absolute ethanol. The mixture is refluxed for 20-24 hours.

-

Concentration and Washing: The reaction mixture is concentrated under reduced pressure. The resulting residue is washed with hexanes and dried under vacuum.

-

Hydrazine (B178648) Reaction: The dried residue is dissolved in absolute ethanol, and hydrazine hydrate (B1144303) is added with stirring. The reaction is allowed to proceed at room temperature for 24 hours.

-

Final Product: The mixture is concentrated under vacuum to yield d5-Girard's Reagent P. The product is dried in a vacuum desiccator before use.[8]

Sample Preparation and Derivatization (Steroid Analysis Example)

-

Sample Collection and Extraction: Collect biological samples (e.g., 0.5 mL of serum). Add an internal standard solution containing the deuterated analytes of interest. Perform a liquid-liquid extraction with a suitable organic solvent like methyl-tertiary-butyl ether (MTBE).[9]

-

Derivatization:

-

Dry the extracted samples under a stream of nitrogen or in a centrifugal evaporator.

-

Reconstitute the dried extract in a solution of methanol (B129727) and acetic acid (e.g., 9:1 v/v).[1]

-

To the "light" sample, add a solution of d0-Girard's Reagent P (e.g., 20 µL of a 1 mg/mL solution in water).

-

To the "heavy" standard, add a solution of d5-Girard's Reagent P (e.g., 20 µL of a 1 mg/mL solution in water).

-

Incubate the samples at an elevated temperature (e.g., 37°C or 60°C) for a specified time (e.g., 10-15 minutes) to ensure complete reaction.[1][10]

-

-

Sample Cleanup and Reconstitution:

-

Dry the derivatized samples.

-

For relative quantification, combine the "light" and "heavy" labeled samples.

-

Reconstitute the final sample in a solvent suitable for LC-MS analysis (e.g., 50:50 methanol:water).[10]

-

LC-MS/MS Analysis

-

Chromatographic Separation: Perform chromatographic separation using a suitable column (e.g., a biphenyl (B1667301) column for steroids) and a gradient elution program.

-

Mass Spectrometry Detection:

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q Exactive Plus hybrid quadrupole/Orbitrap) in positive ion mode.[10][11]

-

Perform targeted analysis using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the specific precursor-to-product ion transitions for both the light and heavy derivatized analytes.

-

-

Data Analysis:

-

Integrate the peak areas for the light (d0-GP) and heavy (d5-GP) labeled analytes.

-

Calculate the ratio of the peak areas (light/heavy) to determine the relative abundance of the analyte in the experimental sample compared to the standard.

-

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for quantitative analysis using d0/d5-Girard's Reagent P.

Caption: Derivatization of a carbonyl-containing analyte with Girard's Reagent P.

Conclusion

Deuterium labeling of Girard's Reagent P represents a significant advancement in the quantitative analysis of carbonyl-containing compounds. This technique leverages the inherent signal-enhancing properties of Girard's Reagent P while incorporating the precision and accuracy of stable isotope dilution methods. For researchers in drug development, clinical diagnostics, and fundamental biological research, the use of d0/d5-Girard's Reagent P offers a robust and reliable method for the sensitive and accurate quantification of key biomarkers and metabolites. The detailed protocols and workflows provided in this guide serve as a foundation for the implementation of this powerful analytical strategy.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Simplified Quantitative Glycomics Using the Stable Isotope Label Girardâs Reagent P by Electrospray Ionization Mass Spectrometry - Journal of Proteome Research - Figshare [acs.figshare.com]

- 6. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Analytical Power of Girard's Reagent P-d5: A Technical Guide to Glycan and Oxysterol Quantification

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of glycans and oxysterols is paramount in understanding disease pathology and developing novel therapeutics. These molecules play critical roles in a myriad of biological processes, from cell signaling to metabolic regulation. However, their analysis is often hampered by low abundance and poor ionization efficiency in mass spectrometry. This technical guide provides an in-depth exploration of the use of deuterated Girard's Reagent P (GP-d5) as a powerful derivatizing agent to overcome these analytical challenges, enabling sensitive and robust quantification of both glycans and oxysterols.

Core Principles of Girard's Reagent P Derivatization

Girard's Reagent P, a cationic hydrazine, reacts with carbonyl groups (aldehydes and ketones) to introduce a permanent positive charge onto the target molecule. This derivatization significantly enhances ionization efficiency in mass spectrometry, leading to a substantial increase in signal intensity.[1][2][3][4][5][6] The use of an isotopically labeled version, such as the pentadeuterated Girard's Reagent P (GP-d5), allows for relative and absolute quantification by creating a mass shift between the analyte labeled with the light (d0) and heavy (d5) reagent.[7] This stable isotope labeling strategy is a cornerstone of quantitative proteomics and has been successfully adapted for glycomics and lipidomics.[8][9][10]

Quantification of Glycans with Girard's Reagent P-d5

Glycosylation is a critical post-translational modification that influences protein function and is implicated in numerous diseases.[][12] Quantitative analysis of glycans released from glycoproteins is essential for biomarker discovery and understanding disease mechanisms. Derivatization with Girard's Reagent P at the reducing end of the glycan provides a permanent positive charge, which simplifies mass spectra by reducing the formation of multiple ion adducts (e.g., [M+Na]⁺, [M+K]⁺) and significantly boosts detection sensitivity.[2][3]

Experimental Workflow for Glycan Analysis

The general workflow for quantitative glycan analysis using GP-d5 involves enzymatic release of N-glycans from the glycoprotein (B1211001), followed by derivatization and LC-MS or MALDI-MS analysis.

Caption: Experimental workflow for N-glycan quantification using this compound.

Detailed Experimental Protocol for N-Glycan Derivatization

This protocol is a generalized procedure based on common practices in the field.[2][3][7]

-

N-Glycan Release:

-

Denature, reduce, and alkylate the glycoprotein sample.

-

Incubate the protein with Peptide-N-Glycosidase F (PNGase F) to release the N-glycans.

-

Isolate the released glycans using a solid-phase extraction (SPE) method, such as hydrophilic interaction liquid chromatography (HILIC).

-

-

Derivatization with this compound/d0:

-

For relative quantification, two samples (e.g., control and treated) are derivatized separately with GP-d0 and GP-d5.

-

Dissolve the dried glycan sample in a reaction mixture containing Girard's Reagent P (d0 or d5) in a solvent mixture such as methanol (B129727) and acetic acid.

-

Incubate the reaction at an elevated temperature (e.g., 37°C) for a defined period (e.g., 15 minutes to overnight).[4][13]

-

For on-target derivatization in MALDI-MS, the glycan solution, Girard's reagent solution, and matrix solution are sequentially spotted and mixed on the MALDI target plate and allowed to air dry.[2]

-

-

Sample Cleanup:

-

Remove excess reagent and salts using an appropriate SPE method.

-

-

LC-MS/MS or MALDI-MS Analysis:

-

Analyze the labeled glycans using a suitable mass spectrometer. The mass difference of 5 Da between the d0 and d5 labeled glycans allows for their simultaneous detection and relative quantification.

-

Quantitative Data for Glycan Analysis

The primary quantitative advantage of using Girard's Reagent P is the significant enhancement in signal intensity.

| Analyte Type | Signal Enhancement Factor | Reference |

| Glucose | Up to 230-fold | [3] |

| Maltooctaose | Over 28-fold | [3] |

| Lactose | ~7.44-fold | [2] |

| Sialylated N-glycans (from bovine fetuin) | ~9.13-fold | [2] |

| Neutral N-glycans (from RNaseB) | ~12.96-fold | [2] |

| Neutral N-glycans (from ovalbumin) | ~13.47-fold | [2] |

Quantification of Oxysterols with this compound

Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules and intermediates in bile acid synthesis.[5][14] Their low abundance and poor ionization make them challenging to quantify. The "enzyme-assisted derivatization for sterol analysis" (EADSA) method, which employs cholesterol oxidase followed by derivatization with Girard's Reagent P, has emerged as a robust technique for sensitive oxysterol profiling.[5][6][14]

Experimental Workflow for Oxysterol Analysis (EADSA)

The EADSA workflow allows for the differential analysis of oxysterols that naturally contain a keto group and those with a 3β-hydroxy group.

Caption: EADSA workflow for differential oxysterol quantification.

Detailed Experimental Protocol for Oxysterol Derivatization (EADSA)

This protocol is a summary of the EADSA method as described in the literature.[5][6][15][16][17]

-

Sample Preparation and Extraction:

-

Spike the plasma sample (e.g., 100 µL) with deuterated internal standards.

-

Extract the sterols/oxysterols with ethanol.

-

Perform solid-phase extraction using a C18 cartridge to separate oxysterols from nonpolar sterols.

-

-

Enzymatic Oxidation and Derivatization:

-

For the analysis of 3β-hydroxy oxysterols, treat the sample with cholesterol oxidase to convert the 3β-hydroxy group to a 3-oxo group.

-

Derivatize the resulting 3-oxo group with GP-d5 by incubating the sample with the reagent in a suitable solvent at 37°C.

-

For the parallel analysis of naturally occurring 3-oxo sterols, a separate aliquot of the sample is derivatized with GP-d0 without the cholesterol oxidase treatment.

-

-

Sample Cleanup:

-

Perform a second SPE step to remove excess derivatization reagent.

-

-

LC-MS/MS Analysis:

-

Combine the GP-d5 and GP-d0 labeled fractions for a single LC-MS/MS analysis.

-

The isotopic labels allow for the deconvolution of the data to differentiate between sterols that originally had a 3-oxo group and those that had a 3β-hydroxy group.[16]

-

Quantitative Performance for Oxysterol Analysis

The EADSA method with Girard's Reagent P derivatization provides excellent sensitivity and reproducibility for oxysterol quantification.

| Parameter | Value | Reference |

| Sensitivity Enhancement | ||

| 25-hydroxycholesterol | Over 1000-fold | [6] |

| Spironolactone and metabolites | 1-2 orders of magnitude | [4] |

| Precision | ||

| Intra-assay CV | <15% | [15][16][17] |

| Inter-assay CV | <15% | [15][16][17] |

| Recovery | ||

| Representative oxysterols and cholestenoic acids | 85% - 108% | [15][16][17] |

| Limits of Detection and Quantification | ||

| Limit of Detection (LOD) in plasma | 0.05 ng/mL | [15] |

| Limit of Quantification (LOQ) in plasma | 0.2 ng/mL | [15] |

Signaling Pathways and Logical Relationships

While specific signaling pathways were not detailed in the provided search results, the quantification of oxysterols is critical for studying pathways they regulate, such as those involving Liver X Receptors (LXRs) and Retinoic acid-related Orphan Receptors (RORs).[5] The EADSA method provides the quantitative data necessary to investigate these pathways.

Caption: Role of oxysterols in cellular signaling pathways.

Conclusion

The use of deuterated Girard's Reagent P (GP-d5) offers a robust and sensitive solution for the quantitative analysis of both glycans and oxysterols. By introducing a permanent positive charge, this derivatization strategy dramatically improves mass spectrometric detection, while the isotopic label enables accurate quantification. The detailed protocols and workflows presented in this guide provide a framework for researchers, scientists, and drug development professionals to implement these powerful analytical techniques in their own laboratories. The enhanced ability to quantify these critical biomolecules will undoubtedly accelerate research into their roles in health and disease, paving the way for new diagnostic and therapeutic innovations.

References

- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of oxysterols by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-sensitivity quantification of glycosphingolipid glycans by ESI-MS utilizing ozonolysis-based release and isotopic Girard's reagent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tags for the stable isotopic labeling of carbohydrates and quantitative analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 12. MALDI mass spectrometry analysis of N-glycans through DMTMM-mediated benzylamidation and Girard's reagent P labeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. ovid.com [ovid.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Girard's Reagent P-d5

This compound is the deuterated form of Girard's Reagent P, a cationic hydrazine (B178648) derivative.[1][2] It is primarily utilized as an internal standard for the highly sensitive quantification of carbonyl-containing compounds (aldehydes and ketones) in complex biological matrices using mass spectrometry (MS).[1][3] Its permanent positive charge and the stable isotope label make it an invaluable tool in metabolomics, glycomics, lipidomics, and epigenetic research.[2][4]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, storage, and analytical method development.

| Property | Value | Citation(s) |

| CAS Number | 1505505-87-2 | [1][5] |

| Molecular Formula | C₇H₅D₅ClN₃O or C₇H₅D₅N₃O • Cl | [1][5][6] |

| Molecular Weight | 192.66 g/mol or 192.7 g/mol | [4][7] |

| Formal Name | 1-(2-hydrazinyl-2-oxoethyl)-pyridinium-2,3,4,5,6-d₅, monochloride | [1][3] |

| Synonyms | Girard P hydrazine-d5, GirP-d5, GP-d5, 1-(Carboxymethyl)pyridinium-d6 Chloride Hydrazide | [1][5][8] |

| Appearance | A crystalline solid, typically light yellow to yellow in color | [4][6][7] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [1][3][7] |

| Solubility | DMSO: 1 mg/mL; PBS (pH 7.2): 10 mg/mL | [1][9] |

| Storage Conditions | Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature. | [1][3] |

| Melting/Boiling Point | No data available | [10] |

| SMILES | [2H]C1=C([2H])C([2H])=C([2H])C([2H])=[N+]1CC(NN)=O.[Cl-] | [1][4] |

| InChI Key | NDXLVXDHVHWYFR-GWVWGMRQSA-N | [1][2][11] |

Chemical Reactivity and Derivatization Mechanism

Girard's reagents were developed to react with carbonyl compounds to form water-soluble hydrazones.[12] The primary reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon of an aldehyde or ketone.[2] This reaction is typically carried out under mild acidic conditions to facilitate the dehydration step, resulting in a stable hydrazone derivative with a pre-charged quaternary ammonium (B1175870) moiety.[12][13]

The permanent positive charge introduced by the pyridinium (B92312) group significantly enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to substantial signal enhancement (1-2 orders of magnitude has been observed).[14][15] The five deuterium (B1214612) atoms provide a distinct mass shift, allowing it to serve as an ideal internal standard for accurate quantification, as it co-elutes with the non-deuterated analyte-derivative conjugate but is distinguishable by mass.[2]

Caption: Reaction of this compound with a carbonyl compound.

Experimental Protocols & Methodologies

The primary application of this compound is in derivatization for LC-MS/MS analysis. The following provides a generalized protocol, which should be optimized for specific analytes and matrices.

General Derivatization Protocol for Biological Samples

This protocol is adapted from methodologies used for the analysis of steroids and other metabolites in biological fluids.[14]

1. Materials and Reagents:

-

This compound solution (e.g., 1 mg/mL in HPLC-grade water).[14]

-

Analyte standards and biological samples (e.g., serum, plasma, tissue homogenate).

-

Solvents: Methanol, Acetonitrile (B52724), Water (all LC-MS grade).

-

Solid-Phase Extraction (SPE) cartridges for sample cleanup (if necessary).

2. Sample Preparation & Derivatization:

-

To a specific volume of the biological sample (e.g., 20-200 µL of serum), add the this compound solution to achieve the desired final concentration for an internal standard.[14]

-

Add the non-deuterated Girard's Reagent P to derivatize the endogenous analyte.

-

Add an acid catalyst. For example, adjust the solvent to be 9:1 methanol:acetic acid.[14]

-

Vortex the mixture thoroughly.

-

Incubate the reaction. A typical condition is 37°C for 15-30 minutes, but optimization may be required (room temperature for several hours can also be effective).[12][14]

-

After incubation, the reaction can be stopped by placing the vials on ice or by immediate dilution with the initial mobile phase for LC-MS analysis.

3. Sample Cleanup (Optional):

-

For complex matrices, a cleanup step using SPE may be necessary to remove interfering substances like phospholipids (B1166683) or proteins.

-

The choice of SPE cartridge (e.g., C18, mixed-mode) will depend on the analyte's properties.

4. LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to aid ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode (ESI+).

-

Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the molecular ion of the derivatized analyte ([M]⁺). The product ions for fragmentation are chosen based on characteristic losses (e.g., neutral loss of trimethylamine (B31210) for Girard's Reagent T derivatives) or other stable fragments.[13]

Caption: General experimental workflow for carbonyl analysis using GRP-d5.

Key Applications in Research and Development

This compound is a versatile tool used across various scientific disciplines.

-

Glycomics: It is used for the derivatization and quantification of glycans, enhancing their detection in mass spectrometry.[1][15] This is crucial for characterizing protein glycosylation, a critical quality attribute for biopharmaceuticals.[15]

-

Lipidomics: The reagent is employed to quantify oxysterols and other steroidal hormones, which are important signaling molecules but often difficult to analyze due to poor ionization.[1][2]

-

Epigenetics: It aids in the sensitive analysis of oxidation products of 5-methylcytosine, contributing to a deeper understanding of epigenetic modifications and gene regulation.[1][2]

-

Pharmaceutical Development: In drug metabolism studies, it can be used to derivatize and quantify drug metabolites containing ketone or aldehyde functional groups, overcoming challenges of low concentration or poor ionization.[14]

-

Clinical Diagnostics: The reagent's ability to enhance sensitivity allows for the quantification of low-abundance biomarkers, aiding in disease diagnosis and monitoring.[2]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Buy this compound [smolecule.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Girard’s Reagent P-d5 - Cayman Chemical [bioscience.co.uk]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound | C7H10ClN3O | CID 71317071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. med.upenn.edu [med.upenn.edu]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for Enhanced Quantitative Analysis of Carbonyl-Containing Compounds Using Girard's Reagent P-d5 in LC-MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of carbonyl-containing compounds, such as aldehydes and ketones, is of significant interest in various fields, including clinical research, drug development, and metabolomics, as they are often key biomarkers for oxidative stress and various disease states. However, these compounds typically exhibit poor ionization efficiency in electrospray ionization (ESI) mass spectrometry (MS), leading to low sensitivity. Chemical derivatization with Girard's Reagent P (GP) is a well-established method to overcome this limitation. This reagent reacts with the carbonyl group to form a hydrazone derivative, which possesses a permanent positive charge, thereby significantly enhancing the ionization efficiency and detection sensitivity in LC-MS analysis.[1][2][3]

For robust quantitative analysis, the use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations during sample preparation and analysis.[2][4] This protocol details the use of Girard's Reagent P-d5 (GP-d5), a deuterated analog of Girard's Reagent P, for the derivatization and subsequent sensitive and accurate quantification of carbonyl compounds by LC-MS/MS. The GP-d5 reagent serves as an excellent internal standard when used in conjunction with the non-labeled Girard's Reagent P for derivatizing the endogenous analytes. Alternatively, the GP-d5 reagent can be used to derivatize a known amount of analytical standards, which are then spiked into the sample.

Principle of the Method

The fundamental principle of this method is the chemical derivatization of carbonyl compounds with Girard's Reagent P to introduce a permanently charged pyridinium (B92312) moiety. This pre-charged tag enhances the ESI response, leading to a more stable and intense signal.[1][3] The reaction is a nucleophilic addition-elimination (condensation) that forms a stable hydrazone.

For quantitative analysis using the stable isotope dilution method, a known amount of a deuterated version of the analyte is typically added to the sample. However, as deuterated standards for every carbonyl compound may not be available, an alternative approach is to use an isotope-coded derivatization reagent. In this protocol, this compound is used to derivatize the analytical standards, which then serve as internal standards for the corresponding analytes derivatized with the non-deuterated Girard's Reagent P. The analyte and its deuterated internal standard co-elute chromatographically but are distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the peak area of the analyte to its deuterated internal standard is used for accurate quantification.

Data Presentation

The use of Girard's Reagent P derivatization has been shown to significantly enhance the signal intensity of carbonyl compounds in LC-MS analysis. The following table summarizes the expected performance enhancements.

| Analyte Class | Example Compound | Signal Enhancement Factor (Derivatized vs. Underivatized) | Reference |

| Steroids | Spironolactone and its metabolites | 10 - 100 fold | [3] |

| DNA Lesions | 5-Formyl-2'-deoxyuridine (using Girard's Reagent T) | ~20 fold | [1] |

| Aldehydes | Various aldehydes (using a modified Girard's reagent) | 21 - 2856 fold | [4][5] |

| Saccharides | Glucose | ~230 fold | [6] |

| Oligosaccharides | Maltooctaose | >28 fold | [6] |

Experimental Protocols

Materials and Reagents

-

Girard's Reagent P (for derivatizing samples)

-

This compound (for derivatizing standards for use as internal standards)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic Acid (or Formic Acid, LC-MS grade)

-

Analyte standards

-

Biological matrix (e.g., serum, plasma, urine, tissue homogenate)

Preparation of Reagents

-

Girard's Reagent P Solution (1 mg/mL): Dissolve 10 mg of Girard's Reagent P in 10 mL of a methanol/acetic acid solution (e.g., 9:1 v/v).

-

This compound Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a methanol/acetic acid solution (e.g., 9:1 v/v).

Sample Preparation and Derivatization Protocol

-

Sample Extraction: Extract the carbonyl compounds from the biological matrix using a suitable method (e.g., protein precipitation with cold acetonitrile, liquid-liquid extraction, or solid-phase extraction).

-

Internal Standard Spiking: Add a known amount of the this compound derivatized analytical standards to the extracted sample.

-

Derivatization Reaction:

-

To the extracted sample, add an excess of the Girard's Reagent P solution. The molar excess will depend on the expected concentration of carbonyls and should be optimized. A 10 to 100-fold molar excess is a good starting point.[1]

-

Vortex the mixture.

-

Incubate the reaction mixture. Typical conditions range from room temperature for several hours to 60°C for 30-60 minutes.[1] The optimal time and temperature should be determined empirically for the specific analytes.

-

-

Reaction Quenching and Final Preparation:

-

After incubation, the reaction can be stopped by cooling the mixture.

-

The sample can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the derivatized analytes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific analytes of interest.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 30 - 40°C

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

The precursor ion will be the m/z of the derivatized analyte ([M+GP]⁺).

-

A characteristic product ion for Girard's Reagent P derivatives results from the neutral loss of pyridine (B92270) (C₅H₅N), which has a mass of 79.1 Da.[7]

-

For this compound derivatives, the characteristic neutral loss will be of deuterated pyridine (C₅D₅N), which has a mass of 84.1 Da.[5]

-

Therefore, the transitions to monitor would be:

-

Analyte (GP derivatized): [M+GP]⁺ → [M+GP - 79.1]⁺

-

Internal Standard (GP-d5 derivatized): [M+GP-d5]⁺ → [M+GP-d5 - 84.1]⁺

-

-

-

Collision Energy: The collision energy for each transition should be optimized to maximize the signal of the product ion.

-

Mandatory Visualizations

Chemical Reaction and Signaling Pathway

Caption: Chemical derivatization of a carbonyl with this compound.

Experimental Workflow

Caption: Workflow for quantitative analysis using this compound.

References

- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Keto-Steroids using Girard's Reagent P-d5 Derivatization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quantification of keto-steroids in biological matrices presents a significant analytical challenge due to their relatively low abundance and poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[1][2] Chemical derivatization with Girard's Reagent P (GP) offers a robust solution by introducing a permanently charged quaternary ammonium (B1175870) group onto the keto-steroid molecule, thereby significantly enhancing ionization efficiency and improving detection sensitivity in LC-MS based methods.[1][3][4] This application note provides a detailed protocol for the derivatization of keto-steroids with the deuterated analog, Girard's Reagent P-d5 (GP-d5), for stable isotope dilution liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis. The use of a deuterated reagent can be advantageous in certain mass spectrometry experiments. This method is particularly suited for the multiplexed quantification of major androgens such as testosterone (B1683101) (T), androstenedione (B190577) (AD), and dehydroepiandrosterone (B1670201) (DHEA) in human serum.[1][5][6]

Introduction

Steroid hormones play a crucial role in a multitude of physiological processes, and their accurate quantification is vital for clinical diagnostics and biomedical research.[2] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for steroid analysis due to its high sensitivity, specificity, and multiplexing capabilities.[1] However, the analysis of keto-steroids by LC-ESI-MS is often hampered by their low ionization efficiency.

Girard's reagents, including Girard's Reagent P, are cationic hydrazines that react with ketones and aldehydes to form hydrazones.[3][4] This derivatization introduces a pre-charged moiety, which dramatically improves the ESI response of the analytes in the positive ion mode.[4] This application note details a validated method for the derivatization of keto-steroids with GP-d5, followed by quantitative analysis using LC-HRMS. This approach allows for highly sensitive and simultaneous targeted and untargeted analysis of keto-steroids in complex biological samples like human serum.[1][5][6]

Experimental Workflow

The overall experimental workflow for the quantification of keto-steroids using this compound derivatization is depicted below.

Caption: Experimental workflow for keto-steroid analysis.

Detailed Protocols

Materials and Reagents

-

Keto-steroid standards (Testosterone, Androstenedione, DHEA)

-

Isotopically labeled internal standards ([¹³C₃]-Testosterone, [¹³C₃]-Androstenedione, [²H₅]-DHEA)

-

This compound

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Acetic Acid (glacial)

-

Hydrochloric Acid (1 M)

-

Sodium Chloride (saturated solution)

-

Human serum (double-charcoal stripped for calibration standards)

Solutions Preparation

-

Internal Standard Solution: Prepare a stock solution containing 10 pg/µL [¹³C₃]-Testosterone, 10 pg/µL [¹³C₃]-Androstenedione, and 50 pg/µL [²H₅]-DHEA in methanol.[1]

-

This compound Solution: Prepare a 1 mg/mL solution of this compound in water.[1]

-

Derivatization Solution: Mix 10 mL of glacial acetic acid with 90 mL of methanol to create a 10% acetic acid in methanol solution.[7]

-

Resuspension Solvent: Mix 50 mL of methanol with 50 mL of water to create a 50:50 methanol:water solution.[1]

Sample Preparation and Extraction

-

To 100 µL of serum sample (or double-charcoal stripped serum for calibration curve), add 20 µL of the internal standard solution.[1]

-

Dilute the sample with 400 µL of water.[1]

-

Acidify with 5 µL of 1 M HCl.[1]

-

Add 50 µL of saturated NaCl solution.[1]

-

Perform a liquid-liquid extraction by adding 1.4 mL of MTBE and vortexing.[1]

-

Centrifuge to separate the phases and transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

Derivatization Protocol

-

Resuspend the dried extract in 200 µL of 10% acetic acid in methanol.[7]

-

Add 20 µL of the 1 mg/mL this compound solution.[1]

-

Vortex the mixture briefly.

-

Incubate the reaction at 60°C for 10 minutes to ensure complete derivatization.[1][7]

-

After incubation, evaporate the sample to dryness under nitrogen.[1]

-

Reconstitute the dried, derivatized sample in 100 µL of 50:50 methanol:water for LC-MS analysis.[1]

LC-HRMS Analysis

The following is an example of LC-HRMS parameters that can be adapted for the analysis of GP-derivatized keto-steroids.

-

LC System: UltiMate 3000 quaternary ultra-performance LC system or equivalent.[2]

-

Column: Phenomenex Kinetex biphenyl (B1667301) column (2.6 µm, 100 Å, 100 × 2.1 mm) or equivalent.[1]

-

Column Temperature: 60°C.[2]

-

Mobile Phase A: Water with 1% acetic acid.[1]

-

Mobile Phase B: Acetonitrile with 1% acetic acid.[1]

-

Flow Rate: 0.2 mL/min.[1]

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: Increase to 25% B

-

5-8 min: Increase to 100% B

-

8-12 min: Hold at 100% B

-

12-13 min: Return to 20% B

-

13-17 min: Re-equilibrate at 20% B[1]

-

-

Mass Spectrometer: Q Exactive Plus HRMS or equivalent.[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Quantification: Conducted using high-resolution mass spectrometry (HRMS) with a 5 ppm window for the precursor ion and a 5 ppm window for the qualifying product ion.[1]

Quantitative Data Summary

The derivatization with Girard's Reagent P significantly enhances the signal intensity of keto-steroids in LC-MS analysis. The following table summarizes the expected performance characteristics of the method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (pg/mL) |

| Testosterone-GP | 402.3040 | 343.2622 | 50 |

| Androstenedione-GP | 400.2883 | 341.2465 | 50 |

| DHEA-GP | 402.3040 | 343.2622 | 250 |

Note: The m/z values are for the non-deuterated Girard's P derivatives and should be adjusted for GP-d5. The Lower Limit of Quantification (LLOQ) values are estimates based on published data and may vary depending on the instrument and specific experimental conditions.

Reaction Mechanism

The derivatization reaction proceeds through the formation of a hydrazone by the condensation of the ketone group on the steroid with the hydrazine (B178648) moiety of Girard's Reagent P.

Caption: Derivatization of a keto-steroid with Girard's Reagent P.

Conclusion

The use of this compound for the derivatization of keto-steroids is a highly effective strategy for enhancing the sensitivity and specificity of LC-MS based quantification. This method allows for the robust and multiplexed analysis of important androgens in complex biological matrices, making it a valuable tool for both clinical and research applications. The detailed protocol provided in this application note serves as a comprehensive guide for the implementation of this powerful analytical technique.

References

- 1. escholarship.org [escholarship.org]

- 2. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [researchdiscovery.drexel.edu]

- 7. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Girard's Reagent P-d5 Labeling in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Girard's Reagent P (GP) and its deuterated analogue, Girard's Reagent P-d5 (d5-GP), in the derivatization of carbonyl-containing compounds for mass spectrometry-based analysis. These techniques are designed to enhance ionization efficiency, improve detection sensitivity, and enable accurate quantification of a wide range of analytes, including steroids, glycans, and aldehydes.

Introduction

Girard's Reagent P is a cationic derivatizing agent that reacts specifically with the ketone and aldehyde functional groups of various biomolecules.[1] The key feature of this reagent is the introduction of a pre-existing permanent positive charge onto the target analyte.[2] This permanent charge significantly enhances the ionization efficiency of the derivatized molecule, particularly in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[3] The benefits of Girard's Reagent P derivatization include:

-

Increased Sensitivity: Signal enhancements of one to over two orders of magnitude have been reported for various analytes.[2][4]

-

Improved Specificity: The reagent's high reactivity towards carbonyl groups allows for selective analysis of these compounds in complex biological matrices.

-

Elimination of In-source Fragmentation: For certain analytes, derivatization can prevent in-source fragmentation, leading to clearer mass spectra.[2]

-

Quantitative Analysis: The deuterated form, this compound (d5-GP), serves as an excellent internal standard for stable isotope dilution assays, enabling precise and accurate quantification.[4][5]

Application 1: Quantitative Analysis of Steroids in Biological Fluids

This protocol details the use of Girard's Reagent P and P-d5 for the sensitive quantification of keto-steroids in serum samples by liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Steroid Analysis in Serum

This protocol is adapted from methodologies described for the analysis of androgens and their metabolites.[4][6][7]

1. Sample Preparation and Protein Precipitation:

-

To 100 µL of serum sample, add 20 µL of an internal standard solution containing the deuterated (d5-GP) or other stable isotope-labeled steroid analogues at a known concentration (e.g., 10 pg/µL).

-

Add 800 µL of pre-chilled methanol (B129727) to precipitate proteins.

-

Vortex the mixture thoroughly and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

2. Derivatization with Girard's Reagent P:

-

To the supernatant, add 20 µL of Girard's Reagent P solution (1 mg/mL in a mixture of methanol and acetic acid, 9:1 v/v).[2]

-

For the calibration standards, a parallel derivatization is performed using the non-labeled Girard's Reagent P on a series of steroid standards of known concentrations.

-

Incubate the reaction mixture at 37°C for 15 minutes or 60°C for 10 minutes to ensure complete derivatization.[2][7]

-

Dry the samples under a gentle stream of nitrogen.

3. Sample Clean-up (Optional, if significant matrix effects are observed):

-

Reconstitute the dried residue in a suitable solvent for solid-phase extraction (SPE).

-

Perform SPE using a cartridge appropriate for steroid analysis to remove interfering substances.

-

Elute the derivatized steroids and dry the eluate.

4. Final Sample Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water).[7]

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 or biphenyl (B1667301) column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[2][7]

-

Mass spectrometric detection is performed in positive ion mode, monitoring the specific precursor-to-product ion transitions for the Girard's Reagent P-derivatized steroids.

Quantitative Data Summary

| Analyte | Matrix | Fold Signal Enhancement | Reference |

| Testosterone | Follicular Fluid | 4-504 | [4] |

| Androstenedione | Follicular Fluid | 4-504 | [4] |

| Progesterone | Follicular Fluid | 4-504 | [4] |

| Spironolactone | Chemical Standard | 10-100 | [2] |

| Spironolactone Metabolites | Chemical Standard | 10-100 | [2] |

Workflow for Quantitative Steroid Analysis

Caption: Workflow for steroid quantification.

Application 2: On-Tissue Derivatization of N-Glycans for MALDI Mass Spectrometry Imaging

This protocol describes an innovative on-tissue derivatization method using Girard's Reagent P to enhance the detection of N-glycans directly from formalin-fixed paraffin-embedded (FFPE) tissue sections by MALDI-MSI.[8][9][10]

Experimental Protocol: On-Tissue N-Glycan Derivatization

1. Tissue Section Preparation:

-

Mount FFPE tissue sections onto conductive glass slides.

-

Perform deparaffinization using standard histological procedures (e.g., xylene and ethanol (B145695) washes).

-

Conduct antigen retrieval to re-expose the tissue's biomolecules.

2. Enzymatic Release of N-Glycans:

-

Apply PNGase F enzyme solution evenly across the tissue section to release N-glycans from glycoproteins.

-

Incubate in a humidified chamber at 37°C for an appropriate time (e.g., 2 hours).

3. On-Tissue Derivatization with Girard's Reagent P:

-

Prepare a solution of Girard's Reagent P (e.g., 10 mg/mL in 50% methanol/water with 0.1% TFA).

-

Apply the Girard's Reagent P solution onto the tissue section using an automated sprayer or manual spotting.

-

Allow the reagent to react with the released N-glycans at room temperature. The reaction is rapid, often occurring within minutes as the solvent evaporates.[8]

4. Matrix Application and MALDI-MSI Analysis:

-

Apply a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) over the derivatized tissue section.

-

Acquire mass spectra across the tissue section using a MALDI-TOF mass spectrometer in positive ion mode.

Quantitative Data Summary

| Analyte | Technique | Fold Signal Enhancement (S/N) | Labeling Efficiency | Reference |

| Glucose | MALDI-MS | ~230 | Not Reported | [8][9] |

| Maltooctaose | MALDI-MS | >28 | >97.3% (at >10:1 molar ratio of GP:analyte) | [8] |

Workflow for On-Tissue N-Glycan Analysis

Caption: On-tissue N-glycan analysis workflow.

Protocol for Relative Quantification using Girard's Reagent P/P-d5 Isotopic Labeling

This protocol outlines a differential labeling strategy to compare the relative abundance of carbonyl-containing analytes between two samples (e.g., control vs. treated).

1. Sample Preparation:

-

Prepare equal amounts of the two samples to be compared (Sample A and Sample B) following the appropriate extraction and protein precipitation steps as described in the steroid analysis protocol.

2. Differential Isotopic Labeling:

-

To Sample A, add a solution of Girard's Reagent P ("light" reagent).

-

To Sample B, add a solution of this compound ("heavy" reagent) at the same concentration.

-

Ensure the molar ratio of the labeling reagent to the expected maximum concentration of the analyte is high enough to drive the reaction to completion (e.g., >10:1).[8]

-

Incubate both samples under identical conditions (e.g., 37°C for 15 minutes).

3. Sample Combination and Analysis:

-

After the derivatization is complete, combine equal volumes of Sample A and Sample B.

-

Dry the combined sample and reconstitute for LC-MS/MS analysis.

-

In the mass spectrometer, the derivatized analyte from Sample A will appear at a specific m/z, while the same analyte from Sample B will appear at m/z + 5.

-

The relative quantification is achieved by comparing the peak areas of the "light" and "heavy" labeled analyte pairs.

Logical Relationship for Isotopic Labeling

Caption: Isotopic labeling for quantification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 7. escholarship.org [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Enhanced Steroid Profiling with Girard's Reagent P-d5 for Targeted and Untargeted Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification and comprehensive profiling of steroids in biological matrices are crucial for clinical diagnostics, endocrinology research, and pharmaceutical development. However, the analysis of steroids by liquid chromatography-mass spectrometry (LC-MS) is often challenged by their low ionization efficiency. Chemical derivatization is a powerful strategy to overcome this limitation. Girard's Reagent P (GP) is a cationic hydrazine (B178648) reagent that reacts with keto-steroids to form hydrazone derivatives.[1][2] This derivatization introduces a permanent positive charge, significantly enhancing the ionization efficiency and sensitivity of detection in mass spectrometry, often by one to two orders of magnitude.[1]

This application note details the use of deuterated Girard's Reagent P (Girard's Reagent P-d5 or d5-GP) for both targeted and untargeted steroid analysis. The incorporation of five deuterium (B1214612) atoms makes this compound an ideal internal standard for quantitative studies, minimizing analytical variability and matrix effects.[3][4] This approach allows for highly sensitive and accurate quantification of key steroids and enables broader, untargeted profiling to discover novel biomarkers and metabolic pathways.[5]

Key Applications:

-

Targeted Quantification: Achieve low detection limits for clinically relevant steroids such as testosterone, progesterone, dehydroepiandrosterone (B1670201) (DHEA), and androstenedione.[3][5]

-

Untargeted Steroidomics: Profile a wide range of sterols and oxysterols in a single analytical run to identify metabolic fingerprints associated with disease states or drug responses.[5][6]

-